molecular formula C8H9N3OS B1453188 3-(5-Amino-2-pyridinyl)-1,3-thiazolan-2-one CAS No. 1221791-94-1

3-(5-Amino-2-pyridinyl)-1,3-thiazolan-2-one

Cat. No. B1453188
CAS RN: 1221791-94-1
M. Wt: 195.24 g/mol
InChI Key: ZSGQEWGUPSUNGF-UHFFFAOYSA-N
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Description

3-(5-Amino-2-pyridinyl)-1,3-thiazolan-2-one, also known as 3-APT, is an important heterocyclic compound that has been widely studied in the field of organic chemistry. It is a key intermediate in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. Its unique structure and properties have made it a valuable tool in the research and development of new drugs and materials.

Scientific Research Applications

Synthesis and Derivative Formation

  • Synthesis of Substituted Thiazolo Pyridines and Triazines : 3-(5-Amino-2-pyridinyl)-1,3-thiazolan-2-one has been utilized in the synthesis of substituted [1,3]thiazolo[4,5-e]pyridines and [1,3]thiazolo[4,5-d][1,2,3]triazines (Thomae et al., 2008).

  • Anticancer Activity of Thiazolo Pyridine Derivatives : New derivatives of thiazolo[4,5-b]pyridin-2(3H)-one, synthesized from this compound, have shown moderate anticancer activity, suggesting their potential in cancer treatment research (Lozynskyi et al., 2018).

  • Synthesis of Imidazoindole Derivatives : The compound has been involved in the synthesis of pyridino and thiazolo imidazoindoles, demonstrating significant antihypertensive activity in animal models, indicating its potential in cardiovascular research (Adhikary et al., 1976).

Antimicrobial and Antitumor Applications

  • Antimicrobial Activities : Synthesized derivatives have been studied for antimicrobial activities, showing potential against various pathogens, indicating its role in the development of new antimicrobial agents (Bayrak et al., 2009).

  • Antitumor Activities : Some derivatives of this compound have shown notable antitumor activities in vitro, suggesting its utility in the synthesis of potential anticancer drugs (Megally Abdo & Kamel, 2015).

Inhibitors and Binding Studies

  • Inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) : Certain derivatives have been identified as potent and selective inhibitors of VEGFR-2, offering insights into new therapeutic avenues for cancer treatment (Borzilleri et al., 2006).

Miscellaneous Applications

  • Antibacterial Activity : Multicomponent reactions involving derivatives of this compound have led to the discovery of novel heterocyclic scaffolds with notable antibacterial activities (Frolova et al., 2011).

  • Synthesis of Amino Acids and Peptides : Research shows the utility of this compound in the synthesis of amino acids and peptides containing thiazole and oxazole moieties, which demonstrated moderate antibacterial activity (Stanchev et al., 1999).

Mechanism of Action

Target of Action

The primary target of “3-(5-Amino-2-pyridinyl)-1,3-thiazolan-2-one” is Cyclooxygenase-1 (COX-1) . COX-1 is an enzyme that plays a key role in the conversion of arachidonic acid to prostaglandins, which are lipid compounds with diverse hormone-like effects such as inflammation and pain.

Mode of Action

“this compound” acts as a selective inhibitor of COX-1 . It binds to the active site of the COX-1 enzyme, preventing it from catalyzing the conversion of arachidonic acid to prostaglandins. This results in a decrease in the production of prostaglandins.

Biochemical Pathways

By inhibiting COX-1, “this compound” affects the arachidonic acid pathway . This pathway is responsible for the production of prostaglandins, which are involved in various physiological processes including inflammation, pain sensation, and regulation of blood flow. The inhibition of COX-1 leads to a decrease in prostaglandin production, thereby affecting these processes.

Result of Action

The inhibition of COX-1 by “this compound” leads to a decrease in the production of prostaglandins. This can result in reduced inflammation and pain sensation , as prostaglandins play a key role in these processes .

properties

IUPAC Name

3-(5-aminopyridin-2-yl)-1,3-thiazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3OS/c9-6-1-2-7(10-5-6)11-3-4-13-8(11)12/h1-2,5H,3-4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSGQEWGUPSUNGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=O)N1C2=NC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301276304
Record name 3-(5-Amino-2-pyridinyl)-2-thiazolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301276304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1221791-94-1
Record name 3-(5-Amino-2-pyridinyl)-2-thiazolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1221791-94-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(5-Amino-2-pyridinyl)-2-thiazolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301276304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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